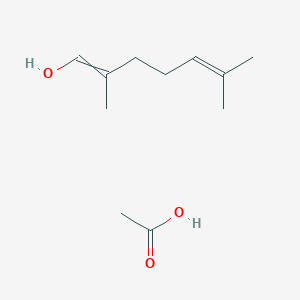
Acetic acid--2,6-dimethylhepta-1,5-dien-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol (1/1) is a chemical compound with the molecular formula C10H18O2 It is a derivative of acetic acid and features a hepta-1,5-diene structure with two methyl groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol typically involves the reaction of 2,6-dimethylhepta-1,5-diene with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure proper mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol can be scaled up by using large reactors and optimized reaction conditions. The process involves the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The industrial production also includes purification steps such as distillation and crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylhepta-1,5-diene: A precursor in the synthesis of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol.
2,6-Dimethylhept-5-enal: Another related compound with similar structural features.
2,6-Dimethylhepta-1,5-dien-1-yl formate: A formate ester with a similar backbone structure.
Uniqueness
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol is unique due to its specific ester functional group and the presence of the hepta-1,5-diene structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
75157-67-4 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
acetic acid;2,6-dimethylhepta-1,5-dien-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-8(2)5-4-6-9(3)7-10;1-2(3)4/h5,7,10H,4,6H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
SGONGMPHLNZAED-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CO)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
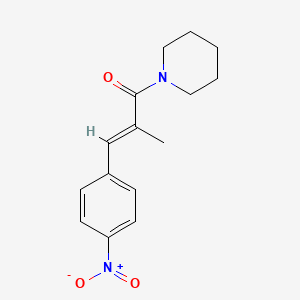
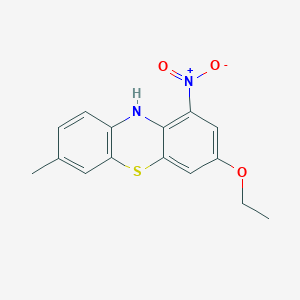
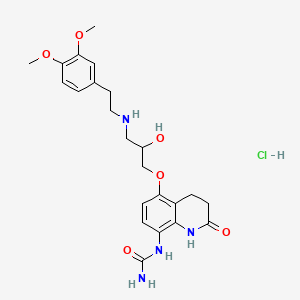
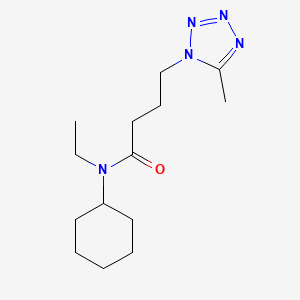
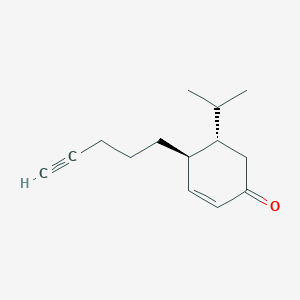
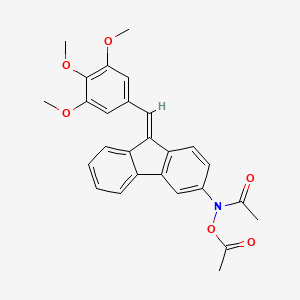
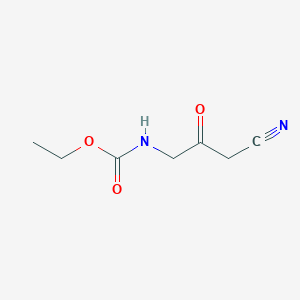
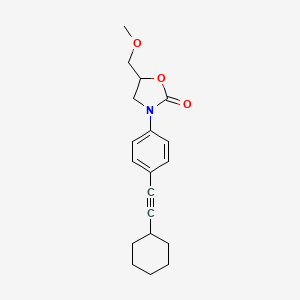
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
